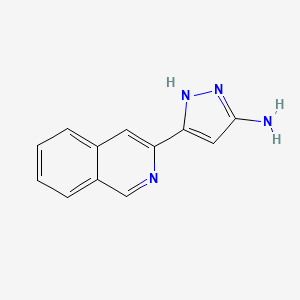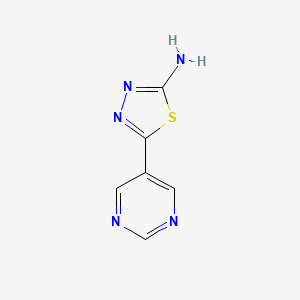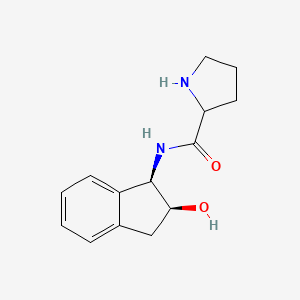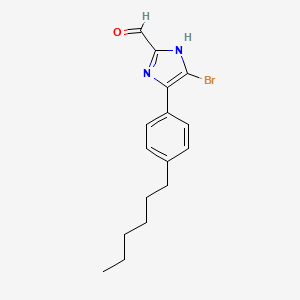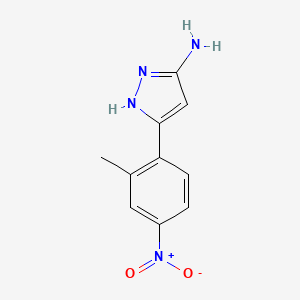
1-Ethyl-3-methylimidazol-3-ium;oxido formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-methylimidazol-3-ium;oxido formate is a compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. They are widely used in various fields, including chemistry, biology, and industry, due to their versatile nature.
Métodos De Preparación
The synthesis of 1-Ethyl-3-methylimidazol-3-ium;oxido formate typically involves the reaction of 1-ethyl-3-methylimidazole with an appropriate formate source under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-Ethyl-3-methylimidazol-3-ium;oxido formate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-3-methylimidazol-3-ium;oxido formate has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme kinetics and protein folding due to its ability to stabilize proteins and enzymes.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-methylimidazol-3-ium;oxido formate involves its interaction with various molecular targets and pathways. The compound can interact with proteins and enzymes, stabilizing their structure and enhancing their activity. It can also participate in redox reactions, acting as either an oxidizing or reducing agent depending on the conditions .
Comparación Con Compuestos Similares
1-Ethyl-3-methylimidazol-3-ium;oxido formate can be compared with other imidazolium-based ionic liquids, such as:
1-Ethyl-3-methylimidazolium chloride: Used as a solvent in Diels-Alder reactions.
1-Ethyl-3-methylimidazolium acetate: Commonly used in the dissolution of cellulose and other biopolymers.
1-Ethyl-3-methylimidazolium iodide: Utilized in the development of double-layer capacitors.
The uniqueness of this compound lies in its specific combination of properties, making it suitable for a wide range of applications in different fields.
Propiedades
Fórmula molecular |
C7H12N2O3 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
1-ethyl-3-methylimidazol-3-ium;oxido formate |
InChI |
InChI=1S/C6H11N2.CH2O3/c1-3-8-5-4-7(2)6-8;2-1-4-3/h4-6H,3H2,1-2H3;1,3H/q+1;/p-1 |
Clave InChI |
NBTVXJIISSAEBS-UHFFFAOYSA-M |
SMILES canónico |
CCN1C=C[N+](=C1)C.C(=O)O[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


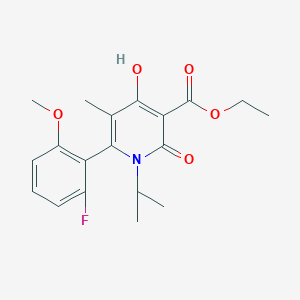

![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)



